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Compound of Interest

Compound Name:
(2-Chlorophenyl)methyl

selenocyanate

CAS No.: 57239-47-1

Cat. No.: B14616585

Get Quote

Spectroscopic Data Guide: (2-
Chlorophenyl)methyl Selenocyanate
Introduction & Chemical Context
(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound of significant

interest in medicinal chemistry, particularly as a synthetic intermediate for selenocysteine

derivatives and as a potential chemopreventative agent. Its structure features a selenocyanate

(–SeCN) group attached to a benzylic position, with a chlorine atom at the ortho position of the

phenyl ring.

Chemical Formula: C

H

ClNSe

Molecular Weight: ~230.55 g/mol (based on
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Se and

Cl)

Structural Key: The ortho-chloro substituent introduces specific steric and electronic

perturbations that distinguish its spectral signature from the para and meta isomers.

Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting the spectra, as specific impurities often

appear in the raw data. The compound is typically synthesized via nucleophilic substitution (S

2) of 2-chlorobenzyl chloride with potassium selenocyanate (KSeCN) in acetonitrile or acetone.

Common Impurities to Watch For:
Starting Material: 2-Chlorobenzyl chloride (distinct CH

shift).

Diselenide Byproduct: Bis(2-chlorobenzyl) diselenide (formed via oxidation/hydrolysis).

Isoselenocyanate: The linkage isomer (–NCSe) is rare but possible under thermal stress.

Spectroscopic Analysis
A. Infrared Spectroscopy (IR)
The IR spectrum provides the most immediate confirmation of the selenocyanate functional

group.
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Functional Group
Wavenumber (cm

)
Intensity

Assignment &
Notes

–SeCN Stretch 2145 – 2155 Sharp, Strong

Diagnostic Peak. The

C≡N stretch attached

to Se is distinct from

thiocyanates (~2160

cm

) and nitriles (~2250

cm

).[1]

C–H (Aromatic) 3000 – 3100 Weak
Typical aromatic C–H

stretching.[1][2]

C–H (Aliphatic) 2900 – 2980 Weak
Benzylic methylene

C–H stretch.

C=C (Aromatic) 1450 – 1600 Medium
Ring skeletal

vibrations.

C–Cl Stretch 740 – 760 Strong

Characteristic of

ortho-substituted

chlorobenzenes.

B. Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]
1.

H NMR (Proton NMR)
The ortho-chloro substituent exerts a deshielding effect (paramagnetic anisotropy and steric

compression) on the benzylic protons compared to the unsubstituted or para-substituted

analogues.

Solvent: CDCl

(Standard)
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Reference: TMS (0.00 ppm)

Proton
Environment

Shift (

, ppm)
Multiplicity Integration

Mechanistic
Insight

Benzylic (–CH

–)
4.40 – 4.45 Singlet 2H

Key Signal.

Shifted downfield

relative to benzyl

selenocyanate

(~4.25 ppm) due

to the ortho-Cl

effect. Distinct

from the starting

chloride (~4.73

ppm).

Aromatic (Ar–H) 7.20 – 7.50 Multiplet 4H

Complex ABCD

pattern due to

the lack of

symmetry

caused by ortho-

substitution. The

proton adjacent

to Cl (H-3) and

the benzylic

position (H-6) are

most deshielded.

2.

C NMR (Carbon-13)
The

C spectrum confirms the carbon skeleton and the presence of the nitrile carbon.
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Carbon Environment
Shift (

, ppm)
Notes

–SeCN (Nitrile) 101.0 – 102.5

Diagnostic. Characteristic low-

intensity peak for

selenocyanates.

Benzylic (–CH

–)
32.0 – 34.0

Upfield shift relative to the

starting chloride (~46 ppm)

due to the "heavy atom effect"

of Selenium.

Aromatic (ipso C-Cl) ~134.0 Deshielded quaternary carbon.

Aromatic (other) 127.0 – 131.0

Remaining 5 aromatic carbons

(distinct signals due to

asymmetry).

3.

Se NMR (Selenium NMR)
If available,

Se NMR is definitive.

Shift: Typically 200 – 300 ppm (relative to dimethyl selenide). The SeCN group is chemically

distinct from diselenides (~400+ ppm).

C. Mass Spectrometry (MS)
The mass spectrum is dominated by the unique isotope patterns of Selenium and Chlorine.

Ionization: EI (Electron Impact) or ESI (Electrospray).

Isotope Pattern: The molecular ion (M

) will show a complex cluster due to the combination of:
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Se (49.6%),

Se (23.8%),

Se,

Se.

Cl (75.8%),

Cl (24.2%).

Fragment Ion (m/z) Assignment Interpretation

231, 233, 235 [M]
Molecular Ion. The pattern

reflects the Se/Cl isotope

distribution.

125, 127 [M – SeCN]
Base Peak. Formation of the

stable 2-chlorobenzyl cation

(tropylium-like ion).

151 [M – Se]
Loss of Selenium (rare in

SeCN, more common in

diselenides).

90

[C

H

]

Loss of Cl from the benzyl

cation (secondary

fragmentation).

Visualizations & Pathways
Figure 1: MS Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway observed in Electron

Impact (EI) mass spectrometry, highlighting the formation of the stable benzyl cation.
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Molecular Ion [M]+
m/z ~231/233

(Isotope Cluster)

2-Chlorobenzyl Cation
[C7H6Cl]+

m/z 125/127

- •SeCN (106 Da) Chlorotropylium Ion
(Rearrangement)

Ring Expansion

•SeCN
(Neutral Loss)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the loss of the selenocyanate radical to form

the stable 2-chlorobenzyl cation.

Figure 2: Synthesis & Impurity Logic
This workflow outlines the synthesis and the origin of key spectroscopic impurities.

2-Chlorobenzyl Chloride
(SM)

Reaction
(ACN, Reflux)

KSeCN

(2-Chlorophenyl)methyl
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O2 / H2O
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< 100% Conv.

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the origin of common impurities (diselenides and

residual chloride) detectable by NMR.
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Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution data and avoid solvent artifacts:

Solvent Selection: Use CDCl

(Chloroform-d) as the primary solvent. If solubility is poor, DMSO-d

is a viable alternative, though it may shift the benzylic protons slightly downfield (~0.1 ppm).

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug in a Pasteur pipette to remove any

inorganic salts (KBr/KCl) carried over from synthesis.

Reference: Ensure the solvent contains 0.03% TMS or reference the residual CHCl

peak at 7.26 ppm.

Protocol 2: IR Sample Prep (Neat vs. KBr)
Liquid/Oil: If the product is an oil (common for crude), use ATR (Attenuated Total

Reflectance). Place 1 drop directly on the crystal.

Solid: If crystalline, prepare a KBr pellet (1 mg sample : 100 mg KBr) to avoid saturation of

the strong SeCN band.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chlorophenyl)methyl selenocyanate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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